![molecular formula C13H12N2O2S2 B3050252 N-Phenyl-N'-phenylsulfonylthiourea CAS No. 24539-87-5](/img/structure/B3050252.png)
N-Phenyl-N'-phenylsulfonylthiourea
Overview
Description
N-Phenyl-N'-phenylsulfonylthiourea (PPST) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 324.4 g/mol. PPST is a thiourea derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
Mechanism of Action
N-Phenyl-N'-phenylsulfonylthiourea exerts its inhibitory effects on metalloproteinases by binding to the active site of the enzyme and preventing it from carrying out its normal function. This binding is thought to occur through the formation of a covalent bond between the sulfur atom of N-Phenyl-N'-phenylsulfonylthiourea and a zinc ion in the active site of the enzyme.
Biochemical and Physiological Effects:
In addition to its effects on metalloproteinases, N-Phenyl-N'-phenylsulfonylthiourea has been shown to have a variety of other biochemical and physiological effects. These include the inhibition of angiogenesis, the induction of apoptosis (programmed cell death), and the inhibition of cell migration and invasion. N-Phenyl-N'-phenylsulfonylthiourea has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for a variety of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-Phenyl-N'-phenylsulfonylthiourea for use in laboratory experiments is its high specificity for metalloproteinases. This specificity allows researchers to selectively inhibit the activity of these enzymes without affecting other cellular processes. However, N-Phenyl-N'-phenylsulfonylthiourea also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are many potential future directions for research on N-Phenyl-N'-phenylsulfonylthiourea. One area of interest is the development of more potent and selective inhibitors of metalloproteinases based on the structure of N-Phenyl-N'-phenylsulfonylthiourea. Another area of interest is the investigation of the potential therapeutic applications of N-Phenyl-N'-phenylsulfonylthiourea in a variety of diseases, including cancer and arthritis. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-Phenyl-N'-phenylsulfonylthiourea, as well as its potential toxicity and side effects.
Scientific Research Applications
N-Phenyl-N'-phenylsulfonylthiourea has been widely used in scientific research due to its ability to inhibit the activity of metalloproteinases, which are enzymes that play a role in a variety of physiological processes, including tissue remodeling, angiogenesis, and inflammation. N-Phenyl-N'-phenylsulfonylthiourea has been shown to have potential applications in the treatment of cancer, arthritis, and other diseases that involve abnormal metalloproteinase activity.
properties
IUPAC Name |
1-(benzenesulfonyl)-3-phenylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S2/c16-19(17,12-9-5-2-6-10-12)15-13(18)14-11-7-3-1-4-8-11/h1-10H,(H2,14,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZVRFYALJGUCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NS(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20947423 | |
Record name | N-(Benzenesulfonyl)-N'-phenylcarbamimidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20947423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenyl-N'-phenylsulfonylthiourea | |
CAS RN |
24539-87-5 | |
Record name | Urea, 1-phenyl-3-(phenylsulfonyl)-2-thio- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024539875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(Benzenesulfonyl)-N'-phenylcarbamimidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20947423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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